molecular formula C5H8O4 B585105 Pentanedioic-d6 acid CAS No. 154184-99-3

Pentanedioic-d6 acid

Cat. No.: B585105
CAS No.: 154184-99-3
M. Wt: 138.152
InChI Key: JFCQEDHGNNZCLN-NMFSSPJFSA-N
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Description

Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a stable isotope-labeled compound. It is a derivative of pentanedioic acid where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic-d6 acid typically involves the deuteration of pentanedioic acid. One common method includes the reaction of pentanedioic acid with sodium hydroxide in methanol, followed by further reaction with sodium hydroxide in deuterium oxide (water-d2) in the presence of platinum on activated charcoal as a catalyst . The reaction conditions are carefully controlled to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound is not as common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve ensuring the availability of deuterium oxide and maintaining the reaction conditions to achieve high yields of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

Pentanedioic-d6 acid can undergo various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: It can be oxidized to form carbon dioxide and water.

    Reduction: It can be reduced to form pentanediol.

    Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for forming acyl chlorides.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Pentanediol.

    Substitution: Acyl chlorides, esters, and amides depending on the reagents used.

Scientific Research Applications

Pentanedioic-d6 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.

    Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biological Research: Helps in understanding the metabolism of glutaric acid and related compounds.

    Medical Research: Used in the study of metabolic disorders such as glutaric aciduria.

Mechanism of Action

The mechanism of action of pentanedioic-d6 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in identifying metabolic intermediates and understanding enzyme kinetics.

Comparison with Similar Compounds

Similar Compounds

    Pentanedioic acid: The non-deuterated form of pentanedioic-d6 acid.

    Hexanedioic acid: Another dicarboxylic acid with similar properties.

    Butanedioic acid: A shorter-chain dicarboxylic acid.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking and quantification of metabolic processes are required. Its stability and similarity to the non-deuterated form allow it to mimic natural metabolic pathways without altering the biological processes significantly.

Properties

IUPAC Name

2,2,3,3,4,4-hexadeuteriopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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